molecular formula C23H20N2O3S2 B2619787 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide CAS No. 941925-32-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide

Cat. No. B2619787
CAS RN: 941925-32-2
M. Wt: 436.54
InChI Key: MAVSCXVHLBIMBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzothiazole group could be introduced via a reaction between 2-aminobenzenethiol and a suitable electrophile . The phenylsulfonyl group could be introduced via a sulfonylation reaction . The amide group could be formed via a reaction between an amine and a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and phenyl rings would likely make the compound planar or nearly planar. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The benzothiazole group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could make the compound polar and capable of participating in hydrogen bonding, affecting its solubility in different solvents . The benzothiazole group could absorb UV light, giving the compound fluorescent properties .

Future Directions

The future research directions for this compound could include exploring its potential uses. For example, benzothiazole derivatives have been studied for their potential antitubercular activity . Additionally, the compound could be modified to improve its properties or to create new compounds with different properties.

properties

IUPAC Name

4-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c26-22(15-8-16-30(27,28)17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)23-25-20-13-6-7-14-21(20)29-23/h1-7,9-14H,8,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSCXVHLBIMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide

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